N-(3-acetylphenyl)-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(3-acetylphenyl)-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.12157168 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
N-(3-acetylphenyl)-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is involved in the synthesis of various derivatives with potential biological applications. For instance, benzenesulfonamide derivatives, including those with isoxazolyl-phenyl structures, have been synthesized and evaluated for antitumor activity. Some derivatives exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, indicating potential as chemotherapeutic agents (Fahim & Shalaby, 2019).
Anticonvulsant Properties
Research has been conducted on compounds structurally related to this compound for their anticonvulsant properties. Some compounds have shown effectiveness in animal models, suggesting a potential role in the development of anticonvulsant therapies (Robertson et al., 1987).
Applications in Heterocyclic Synthesis
The compound has utility in heterocyclic synthesis, including the synthesis of azolotriazine, pyrazolo[3,4-d]pyridazine, and isoxazolo[3,4-d]pyridazine derivatives. These compounds have potential applications in various fields, including pharmaceuticals (Al-Shiekh et al., 2004).
Role in Polymer Synthesis
The compound is also used in the synthesis of photoactive polyamides. These materials show potential for various industrial applications due to their photoactive properties and stability (Mallakpour & Rafiee, 2007).
Anti-inflammatory and Analgesic Agents
Compounds derived from this compound have been explored as potential anti-inflammatory and analgesic agents. Some derivatives exhibit significant activity and low ulcerogenic potential, indicating their therapeutic potential (El‐Hawash & El-Mallah, 1998).
Material Science Applications
In the field of material science, derivatives of this compound have been used in the preparation of hyperbranched aromatic polyimides. These materials are valued for their solubility and thermal stability, making them suitable for various high-performance applications (Yamanaka et al., 2000).
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12(23)13-5-4-6-15(9-13)21-20(24)16-11-18(27-22-16)14-7-8-17(25-2)19(10-14)26-3/h4-11H,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTPLFPJUVDNFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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